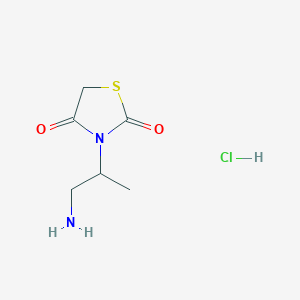

Clorhidrato de 3-(1-aminopropan-2-il)tiazolidina-2,4-diona

Descripción general

Descripción

Thiazolidine-2,4-dione is a heterocyclic compound that consists of a five-membered saturated thiazolidine ring with sulfur at the 1st position and nitrogen at the 3rd position, along with two carbonyl functional groups at the 2nd and 4th positions .

Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules. The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety .Chemical Reactions Analysis

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design .Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de tiazolidina han sido ampliamente estudiados por sus posibles propiedades anticancerígenas. La presencia de azufre en el anillo de tiazolidina mejora las propiedades farmacológicas, convirtiéndolo en un andamiaje valioso para el diseño de nuevos candidatos a fármacos. Los investigadores han estado explorando diversos enfoques sintéticos para mejorar la selectividad, pureza, rendimiento del producto y actividad farmacocinética de estos compuestos para su uso en la terapia del cáncer .

Agentes Antimicrobianos

La actividad antimicrobiana de los derivados de tiazolidina es otra área significativa de investigación. Estos compuestos han demostrado eficacia contra una gama de patógenos microbianos. La flexibilidad estructural de la tiazolidina permite diversas sustituciones, que pueden optimizarse para dirigirse a enzimas o vías microbianas específicas, lo que lleva al desarrollo de nuevos agentes antimicrobianos .

Propiedades Antioxidantes

Los derivados de tiazolidina exhiben propiedades antioxidantes mediante el barrido de especies reactivas de oxígeno (ROS). Esta actividad es crucial para prevenir el estrés oxidativo, que puede conducir a daño celular y diversas enfermedades. El potencial antioxidante de estos compuestos se ha evaluado utilizando ensayos como el ensayo de barrido de radicales libres DPPH, con algunos derivados que muestran resultados prometedores .

Aplicaciones Antidiabéticas

Una de las aplicaciones más conocidas de los derivados de tiazolidina es el tratamiento de la diabetes. Estos compuestos, particularmente las tiazolidindionas (TZD), son conocidos por mejorar la resistencia a la insulina mediante la activación del receptor PPAR-γ. Este mecanismo de acción ha llevado al desarrollo de TZD como agentes hipoglucémicos, que ahora son una clase de medicamentos que se utilizan para controlar la diabetes tipo 2 .

Efectos Neuroprotectores

Los derivados de tiazolidina también se han investigado por sus efectos neuroprotectores. Estos compuestos pueden ofrecer beneficios terapéuticos en enfermedades neurodegenerativas al proteger las células neuronales del daño. Los mecanismos exactos todavía se están estudiando, pero el potencial de estos compuestos para servir como agentes neuroprotectores es una vía de investigación emocionante .

Actividad Antiinflamatoria

La actividad antiinflamatoria de los derivados de tiazolidina es otro campo prometedor. Estos compuestos pueden modular las vías inflamatorias, reduciendo la inflamación y sus síntomas asociados. Esta propiedad es particularmente beneficiosa en el desarrollo de tratamientos para enfermedades inflamatorias crónicas .

Cada una de estas aplicaciones demuestra la versatilidad y el potencial del Clorhidrato de 3-(1-aminopropan-2-il)tiazolidina-2,4-diona en la investigación científica. La capacidad del compuesto para interactuar con diversos objetivos biológicos lo convierte en una moiedad muy apreciada para el desarrollo de candidatos a fármacos de próxima generación y fármacos multifuncionales .

Mecanismo De Acción

Target of Action

The primary target of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride is the protein tyrosine phosphatase 1B (PTP1B) . PTP1B plays a crucial role in the regulation of insulin signaling and is considered a promising target for the treatment of diabetes mellitus .

Mode of Action

The compound interacts with PTP1B, inhibiting its activity . This inhibition can enhance insulin signaling, thereby improving glucose homeostasis and energy balance .

Biochemical Pathways

By inhibiting PTP1B, 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose metabolism. Enhanced insulin signaling can lead to improved glucose uptake and utilization, which is beneficial in the management of diabetes mellitus .

Pharmacokinetics

In-silico adme studies of similar thiazolidine-2,4-dione derivatives suggest that these compounds have drug-like properties

Result of Action

The molecular and cellular effects of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride’s action include enhanced insulin signaling and improved glucose homeostasis . These effects can lead to better management of diabetes mellitus .

Direcciones Futuras

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design. The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity. The accessible clinical applications in various biological targets are critically reviewed. These data provide useful information for designing next-generation drug candidates .

Análisis Bioquímico

Biochemical Properties

3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride plays a crucial role in biochemical reactions, particularly due to its interaction with specific enzymes and proteins. This compound is known to interact with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . By binding to PPARγ, 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride enhances insulin sensitivity and exerts hypoglycemic effects . Additionally, it has been shown to inhibit cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Cellular Effects

The effects of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It activates PPARγ, leading to increased transcription of genes involved in glucose uptake and fatty acid storage . This activation results in improved insulin sensitivity and reduced blood glucose levels. Furthermore, 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of action of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride involves its binding interactions with biomolecules and subsequent effects on gene expression. This binding leads to the upregulation of genes involved in glucose and lipid metabolism, resulting in enhanced insulin sensitivity and reduced blood glucose levels . Additionally, 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride inhibits the activity of cytoplasmic Mur ligases, thereby disrupting bacterial cell wall synthesis and exhibiting antimicrobial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride can lead to sustained improvements in insulin sensitivity and glucose metabolism in vitro and in vivo . The stability and efficacy of this compound may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels without significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and cardiovascular complications . Threshold effects have been observed, where the beneficial effects plateau beyond a certain dosage, and further increases in dosage do not result in additional improvements .

Metabolic Pathways

3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride is involved in several metabolic pathways, primarily through its interaction with PPARγ . By activating PPARγ, this compound enhances the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and reduced blood glucose levels . Additionally, it interacts with enzymes involved in the synthesis and degradation of fatty acids, thereby influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to be taken up by cells through facilitated diffusion and is distributed to various tissues, including adipose tissue, liver, and muscle . Its localization and accumulation within these tissues are influenced by its binding to PPARγ and other intracellular proteins .

Subcellular Localization

The subcellular localization of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride is primarily within the nucleus, where it exerts its effects on gene expression by binding to PPARγ . This compound may also localize to other cellular compartments, such as the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Post-translational modifications and targeting signals may direct its localization to specific organelles, thereby influencing its activity and function .

Propiedades

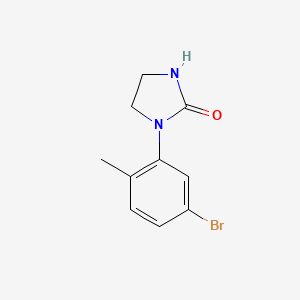

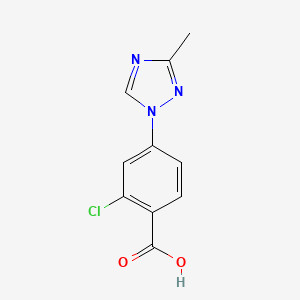

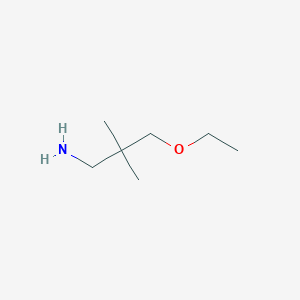

IUPAC Name |

3-(1-aminopropan-2-yl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S.ClH/c1-4(2-7)8-5(9)3-11-6(8)10;/h4H,2-3,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDQQPPAKMJLFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1C(=O)CSC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

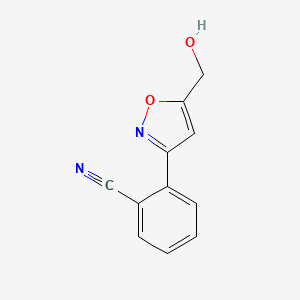

![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)

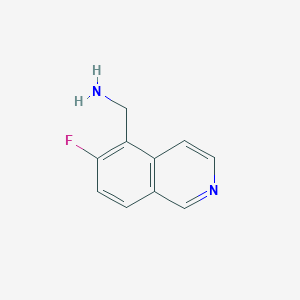

![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)